molecular formula C7H7NO3S2 B1583435 N-Sulfinyl-p-toluenesulfonamide CAS No. 4104-47-6

N-Sulfinyl-p-toluenesulfonamide

Cat. No.: B1583435
CAS No.: 4104-47-6
M. Wt: 217.3 g/mol
InChI Key: VKTSIMMJOIPMGE-UHFFFAOYSA-N
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Description

N-Sulfinyl-p-toluenesulfonamide is an organosulfur compound with the molecular formula C7H7NO3S2. It is known for its utility in organic synthesis, particularly in the preparation of sulfonamides and related compounds. This compound is characterized by the presence of a sulfinyl group (SO) attached to a p-toluenesulfonamide moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Sulfinyl-p-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonamide with thionyl chloride (SOCl2) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-Sulfinyl-p-toluenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Primary Sulfonamides

One of the primary applications of N-sulfinyl-p-toluenesulfonamide is in the synthesis of primary sulfonamides. Recent studies have demonstrated that this compound can be used effectively as a sulfinylamine reagent, facilitating the direct synthesis of primary sulfonamides from organometallic reagents. The reaction typically involves coupling this compound with Grignard or organolithium reagents, resulting in high yields of the desired sulfonamides .

Formation of Sulfoximines and Sulfonimidamides

This compound can also serve as a precursor for the formation of sulfoximines and sulfonimidamides. By reacting with various nucleophiles under controlled conditions, this compound can yield these valuable intermediates, which are important in medicinal chemistry due to their biological activities .

Use in C–H Functionalization

The compound has been utilized as a directing group for C–H functionalization reactions. This application allows for the selective modification of aromatic compounds, enhancing the complexity and functionality of organic molecules without requiring extensive protective group strategies .

Antimicrobial Agents

The sulfonamide class of compounds, which includes derivatives synthesized from this compound, has been historically significant as antimicrobial agents. These compounds inhibit bacterial growth by interfering with folate synthesis, making them valuable in treating bacterial infections .

Antiepileptic and Antihypertensive Drugs

Sulfonamides have been incorporated into various therapeutic agents, including antiepileptic drugs like Acetazolamide and antihypertensive medications such as Hydrochlorothiazide. The ability to synthesize novel sulfonamides from this compound expands the potential for developing new drugs targeting these conditions .

Case Studies and Research Findings

StudyFindings
ACS Organic Letters (2020)Demonstrated the use of N-sulfinylamines for synthesizing primary sulfonamides via organometallic reactions, highlighting its efficiency and versatility .
TCI ChemicalsProvided specifications and safety data for this compound, emphasizing its stability under inert conditions and potential applications in synthetic chemistry .
Wiley Online LibraryExplored lanthanide complexes involving para-toluene sulfonamide derivatives, indicating broader implications for polymerization processes .

Mechanism of Action

The mechanism by which N-Sulfinyl-p-toluenesulfonamide exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: N-Sulfinyl-p-toluenesulfonamide is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives and functionalized compounds .

Biological Activity

N-Sulfinyl-p-toluenesulfonamide, also known as N-sulfinyl tosylamide, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including Diels-Alder reactions and other coupling techniques. A notable method involves the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of molecular oxygen to facilitate the formation of sulfinamides from primary and secondary amines .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Sulfonamides, in general, are known to inhibit the biosynthesis of folic acid by interfering with the utilization of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This mechanism underlies their effectiveness against a range of bacterial infections .

Table 1: Summary of Antimicrobial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae8 µg/mL

Antitumor Activity

Research has indicated that sulfinamides exhibit antitumor properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .

Case Study: Antitumor Effects

A study examined the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells.

The biological activity of this compound can be attributed to its ability to form reactive sulfenamides and sulfinamides that participate in various chemical reactions. These reactions include:

  • Diels-Alder Reactions : The compound acts as a dienophile in asymmetric Diels-Alder cycloadditions, promoting enantioselective synthesis .
  • Radical Formation : Under photoredox conditions, it can generate sulfonamidyl radicals that add to alkenes in an anti-Markovnikov fashion .

Properties

IUPAC Name

4-methyl-N-sulfinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTSIMMJOIPMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340242
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-47-6
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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